molecular formula C22H24N6O2 B2980646 4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide CAS No. 1251594-33-8

4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B2980646
CAS No.: 1251594-33-8
M. Wt: 404.474
InChI Key: JMHRNQTWVMGPSV-UHFFFAOYSA-N
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Description

This compound belongs to the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide class, designed as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) treatment. Key structural features include:

  • Pyrimidine core: Substituted at position 2 with a 4-phenylpiperazine group and at position 5 with a carboxamide moiety.
  • N-(4-Methoxyphenyl): The methoxy group modulates electron density and solubility .

Properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-30-18-9-7-16(8-10-18)25-21(29)19-15-24-22(26-20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,25,29)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRNQTWVMGPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl group and the phenylpiperazine moiety can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, facilitating nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential applications in neuropharmacology. The compound may also inhibit certain enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound ID Structural Variations Molecular Formula Yield (%) Melting Point (°C) HPLC Purity (%) Key Functional Groups
Target Compound 4-amino, N-(4-methoxyphenyl), 4-phenylpiperazine C₂₃H₂₅N₇O₂ N/A N/A N/A Methoxy, phenylpiperazine, primary amine
13a N-(2-(4-(trifluoromethyl)benzamido)ethyl), morpholine-carbonyl, nitro C₃₀H₃₁F₃N₈O₆ 58 165.4–167.9 98.64 Trifluoromethyl, nitro, morpholine-carbonyl
6a N-(3-(4-nitrophenoxy)propyl), methyl, morpholine-carbonyl C₂₈H₃₂N₈O₈ 31 71.0–72.9 97.83 Nitrophenoxy, morpholine-carbonyl
6l 4-acetyl-2-nitrobenzene, N-methyl, 3-(4-nitrophenoxy)propyl C₂₇H₂₉N₇O₇ 40 150.4–152.3 98.97 Acetyl, nitro, nitrophenoxy
14 4-ethoxyphenyl, 2,3-dimethylphenylpiperazine C₂₆H₃₁N₇O₂ N/A N/A N/A Ethoxy, dimethylphenylpiperazine
15 N-(2-methoxyphenylmethyl), pyridin-2-ylpiperazine C₂₅H₂₈N₈O₂ N/A N/A N/A Pyridinylpiperazine, benzylmethoxy

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 13a and 6a incorporate nitro or trifluoromethyl groups, which enhance AChE binding affinity but reduce solubility .
  • Methoxy vs.
  • Piperazine Substitutions : The 4-phenylpiperazine in the target compound contrasts with 15 ’s pyridinylpiperazine, which may alter receptor selectivity .

Biological Activity

4-amino-N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring, piperazine moiety, and various aromatic groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O3C_{24}H_{28}N_{4}O_{3}, with a molecular weight of approximately 404.5 g/mol. The presence of functional groups such as amino, methoxy, and carboxamide contributes to its biological activity.

PropertyValue
Molecular FormulaC24H28N4O3
Molecular Weight404.5 g/mol
CAS Number1251594-33-8

Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing the levels of this neurotransmitter. This mechanism is crucial for enhancing cholinergic neurotransmission, which is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Acetylcholinesterase Inhibition

The compound has demonstrated significant activity against acetylcholinesterase in various studies. For instance, in vitro assays have shown that it effectively binds to the active site of the enzyme, leading to increased acetylcholine levels. This mechanism suggests its potential use in therapeutic applications targeting cognitive decline associated with neurodegenerative diseases.

Receptor Binding Studies

Additionally, the compound has been investigated for its role as a ligand in receptor binding studies. Its structural characteristics allow it to interact with various receptors, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Future Directions

Given its unique structural features and biological activity, further research into this compound could include:

  • Optimization of Potency : Medicinal chemistry efforts could focus on modifying functional groups to enhance potency and selectivity against acetylcholinesterase.
  • Exploration of Other Biological Targets : Investigating interactions with other enzymes or receptors could reveal additional therapeutic applications.

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